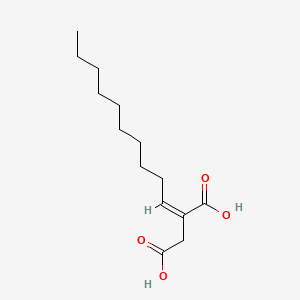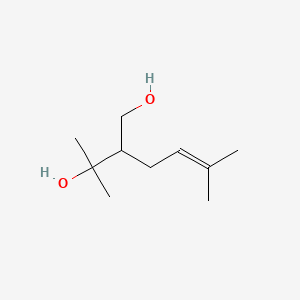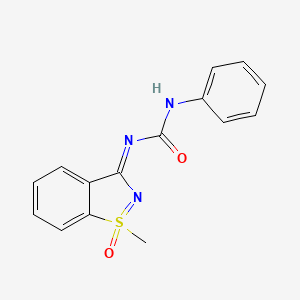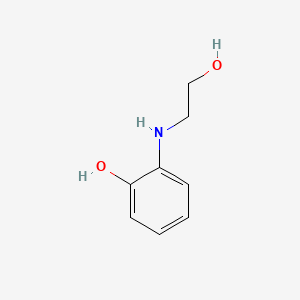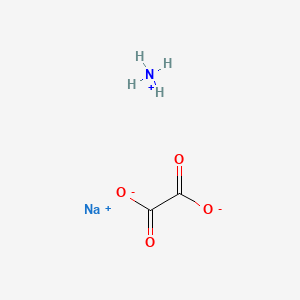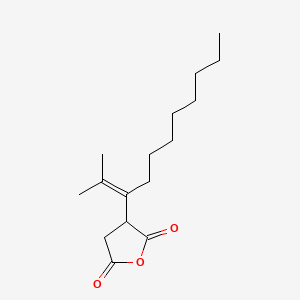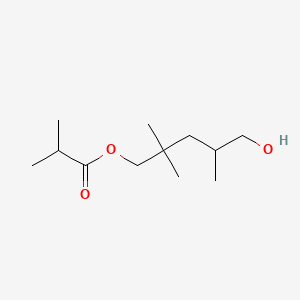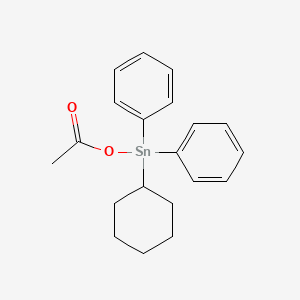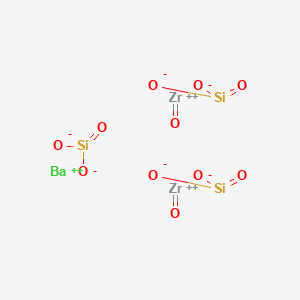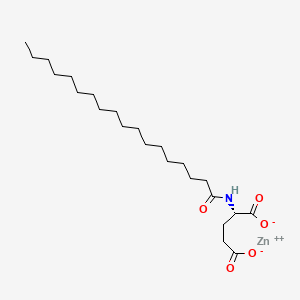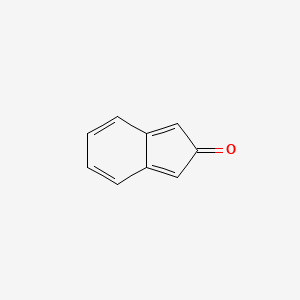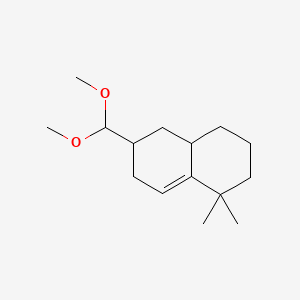
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2. It is a derivative of naphthalene, characterized by the presence of dimethoxymethyl and dimethyl groups attached to an octahydro-naphthalene core.
準備方法
The synthesis of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the following steps:
Synthetic Routes: The preparation starts with the hydrogenation of naphthalene to form octahydro-naphthalene
Reaction Conditions: The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum. The subsequent alkylation and methylation reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity.
化学反応の分析
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
科学的研究の応用
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用機序
The mechanism of action of 6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
類似化合物との比較
6-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with other similar compounds, such as:
6-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.
6-(Dimethoxymethyl)octahydro-1,1-dimethylbiphenyl: This compound has a biphenyl core instead of a naphthalene core, leading to variations in its reactivity and applications.
6-(Dimethoxymethyl)octahydro-1,1-dimethylphenanthrene: The phenanthrene core in this compound provides different steric and electronic effects compared to the naphthalene core.
特性
CAS番号 |
93840-32-5 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
2-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)9-5-6-11-10-12(7-8-13(11)15)14(16-3)17-4/h8,11-12,14H,5-7,9-10H2,1-4H3 |
InChIキー |
NGYZYRXYCMYEAN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2C1=CCC(C2)C(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


